![molecular formula C12H22N2O2 B3324638 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1932172-47-8](/img/structure/B3324638.png)
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Overview
Description
2-(Boc-amino)-8-azabicyclo[3.2.1]octane, also known as Boc-protected tropane, is a bicyclic compound that has been widely used in chemical synthesis and medicinal chemistry. The compound is a derivative of tropane, which is a well-known natural product found in plants such as Atropa belladonna and Hyoscyamus niger. The Boc-protected tropane has several advantages over other tropane derivatives, including its high stability, low toxicity, and easy synthesis.
Mechanism of Action
Target of Action
The primary target of 2-(Boc-amino)-8-azabicyclo[32Compounds with a similar 2-azabicyclo[321]octane core have been reported to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The exact mode of action of 2-(Boc-amino)-8-azabicyclo[32Based on the known activity of similar compounds, it can be hypothesized that it interacts with its target receptors, potentially modulating their activity and influencing signal transmission .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Boc-amino)-8-azabicyclo[32Given its potential interaction with neuronal nicotinic acetylcholine receptors, it may influence neurotransmitter release and neuronal excitability .
Result of Action
The molecular and cellular effects of 2-(Boc-amino)-8-azabicyclo[32Modulation of neuronal nicotinic acetylcholine receptors could potentially alter neuronal signaling, with potential implications for neurological function and disease .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(Boc-amino)-8-azabicyclo[3.2.1]octaned tropane is its high stability, which makes it suitable for use in laboratory experiments. The compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 2-(Boc-amino)-8-azabicyclo[3.2.1]octaned tropane is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the use of 2-(Boc-amino)-8-azabicyclo[3.2.1]octaned tropane in scientific research. One area of interest is the development of new tropane derivatives with improved pharmacological properties. Another potential direction is the use of 2-(Boc-amino)-8-azabicyclo[3.2.1]octaned tropane as a tool for studying dopamine signaling in the brain. Additionally, the compound may have potential as a therapeutic agent for the treatment of addiction and other neurological disorders.
Scientific Research Applications
2-(Boc-amino)-8-azabicyclo[3.2.1]octaned tropane has been extensively used in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its potential as a drug candidate for the treatment of various diseases, including Parkinson's disease, schizophrenia, and addiction. The compound has also been used as a precursor for the synthesis of other tropane derivatives with improved pharmacological properties.
properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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